4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone
Brand Name: Vulcanchem
CAS No.: 898788-12-0
VCID: VC2301751
InChI: InChI=1S/C15H11BrClFO/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
SMILES: C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl
Molecular Formula: C15H11BrClFO
Molecular Weight: 341.6 g/mol

4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone

CAS No.: 898788-12-0

Cat. No.: VC2301751

Molecular Formula: C15H11BrClFO

Molecular Weight: 341.6 g/mol

* For research use only. Not for human or veterinary use.

4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone - 898788-12-0

Specification

CAS No. 898788-12-0
Molecular Formula C15H11BrClFO
Molecular Weight 341.6 g/mol
IUPAC Name 1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Standard InChI InChI=1S/C15H11BrClFO/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Standard InChI Key GVZPDKBDYAHRDO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl
Canonical SMILES C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl

Introduction

Chemical Identification and Nomenclature

4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone is an organic compound belonging to the propiophenone family. It features a propiophenone core structure with specific halogen substitutions on the aromatic rings.

Identifiers and Synonyms

The compound is identified by several systematic names and registry numbers as outlined in Table 1.

Table 1: Identification Parameters for 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone

ParameterValue
IUPAC Name1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
CAS Registry Number898788-12-0
PubChem CID24726089
Molecular FormulaC₁₅H₁₁BrClFO
Molecular Weight341.60 g/mol
InChIInChI=1S/C15H11BrClFO/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
InChIKeyGVZPDKBDYAHRDO-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl

The compound is also known by alternative names including:

  • 4'-BROMO-3-(4-CHLOROPHENYL)-3'-FLUOROPROPIOPHENONE (common name)

  • 1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one (systematic name)

Structural Characteristics

Molecular Structure

The molecular structure of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone consists of two substituted aromatic rings linked by a propanone bridge. The structure features:

  • A 4-chlorophenyl group connected to the 3-position of the propanone chain

  • A 4-bromo-3-fluorophenyl group attached to the carbonyl carbon

  • A ketone (C=O) functional group serving as the central connecting feature

The compound's structure can be represented with the following key structural elements:

  • First aromatic ring: para-substituted with chlorine at the 4-position

  • Second aromatic ring: substituted with bromine at the 4'-position and fluorine at the 3'-position

  • A three-carbon propanone linkage (including the carbonyl carbon)

Physical Properties

The physical properties of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone have been predicted using computational methods, as experimental data remains limited in the published literature.

Table 2: Physical Properties of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone

PropertyValueDetermination Method
Molecular Weight341.60 g/molComputed
Boiling Point435.6±45.0 °CPredicted
Density1.481±0.06 g/cm³Predicted
Physical StateSolid (presumed)Predicted based on similar compounds

The compound's relatively high boiling point reflects the presence of halogen substituents and its considerable molecular weight. As a halogenated aromatic ketone, it is expected to exhibit limited water solubility but good solubility in common organic solvents such as chloroform, dichloromethane, and acetone .

Synthetic Routes and Preparation

Bromination Processes in Related Compounds

The bromination step in the synthesis of similar propiophenone derivatives typically involves the reaction of the precursor with bromine in chloroform, using aluminum chloride as a catalyst. This approach is observed in the preparation of related brominated propiophenones, where the reaction proceeds at moderate temperatures (0-5°C) to ensure regioselectivity .

For example, in the synthesis of 2-bromo-3'-fluoropropiophenone, a related compound mentioned in the patent literature, the procedure involves the bromination of 3'-fluoropropiophenone using bromine in chloroform with aluminum chloride as a catalyst .

Spectroscopic Characterization

Spectroscopic MethodExpected Key Features
IR SpectroscopyStrong C=O stretching band (~1680-1700 cm⁻¹)
Aromatic C=C stretching (~1600-1400 cm⁻¹)
C-Hal stretching bands (C-Br, C-Cl, C-F)
¹H NMRAromatic protons (δ 7.0-8.0 ppm)
Methylene protons (-CH₂-CH₂-) (δ 2.5-3.5 ppm)
¹³C NMRCarbonyl carbon (δ ~195-200 ppm)
Aromatic carbons (δ 120-140 ppm)
Methylene carbons (δ 30-45 ppm)
Mass SpectrometryMolecular ion peak at m/z 342 (M+)
Characteristic fragmentation pattern with halogen isotope distribution

Structural Confirmation

The structural identity of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone can be confirmed through comparison of experimental spectral data with computational predictions. The distinctive halogen substitution pattern would create characteristic splitting patterns in NMR spectra and isotope distribution patterns in mass spectrometry .

Chemical Reactivity

Functional Group Reactivity

The reactivity of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone is dominated by several key functional groups:

  • Carbonyl Group: The ketone functionality is susceptible to nucleophilic addition reactions, including reductions, condensations with amines or hydrazines, and Wittig reactions.

  • Halogen Substituents: The bromine and chlorine atoms present opportunities for cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings), while the fluorine atom typically enhances metabolic stability and can influence electron distribution.

  • Methylene Groups: The α-methylene position adjacent to the carbonyl group exhibits enhanced acidity, enabling enolization and subsequent reactions like aldol condensations.

Reaction TypeExpected ProductReagents
ReductionSecondary alcohol derivativeNaBH₄, LiAlH₄
Reductive aminationAmino derivativeNH₃/H₂, amine/NaBH₃CN
Wittig reactionAlkene derivativePhosphonium ylide
Cross-couplingAryl-substituted derivativeBoronic acid, Pd catalyst
Halogen exchangeDifferently halogenated derivativesMetal halides

Comparison with Structurally Related Compounds

Structural Analogues

Several related propiophenone derivatives exist with similar structural features but different substitution patterns. Comparing these compounds provides insight into the structure-property relationships within this chemical family.

Table 5: Comparison of 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone with Related Compounds

CompoundCAS NumberStructural DifferenceMolecular Weight
4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone898788-12-0Reference compound341.60 g/mol
4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone898787-16-1Chlorine at meta position instead of para341.60 g/mol
4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone898788-31-3Fluorine at ortho position instead of meta341.60 g/mol
4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone898787-31-0Chlorine at meta and fluorine at ortho341.60 g/mol

These structural isomers differ in the position of halogen substituents, which can significantly influence their physical properties, reactivity patterns, and potential biological activities .

Effect of Substituent Positioning

The position of halogen substituents on the aromatic rings affects several properties:

  • Electronic Effects: The position of electron-withdrawing halogens influences the electron distribution across the molecule, affecting the reactivity of the carbonyl group and aromatic rings.

  • Steric Considerations: Ortho-substituted derivatives (e.g., 2'-fluoro) may exhibit different conformational preferences compared to meta- or para-substituted analogues due to steric interactions.

  • Intermolecular Interactions: Different substitution patterns alter the molecule's dipole moment and ability to form intermolecular interactions, affecting properties like melting point, boiling point, and solubility .

Future Research Directions

Research on 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone could be expanded in several directions:

Structural Optimization

The molecule provides a scaffold for further structural modifications, including:

  • Replacement of halogens with other functional groups

  • Introduction of additional substituents on the aromatic rings

  • Modification of the carbonyl group to create derivatives with different physicochemical properties

Reaction Mechanism Studies

The compound could serve as a model substrate for studying:

  • Regioselectivity in halogenation reactions

  • Electronic effects in carbonyl chemistry

  • Stereoselective transformations of the propiophenone backbone

Computational Studies

Computational chemistry approaches could provide valuable insights into:

  • Conformational preferences and molecular dynamics

  • Electronic structure and reactivity predictions

  • Structure-property relationships within the propiophenone family

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